N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c15-14(16,17)22-9-3-1-8(2-4-9)12(20)19-13-18-10-5-6-21-7-11(10)23-13/h1-4H,5-7H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGOUVKDGIBTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Pyrano[4,3-d]thiazole Ring: This step involves the cyclization of a suitable precursor, such as a thiazole derivative, with a dihydropyran compound under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethoxybenzene.
Amidation Reaction: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development. The presence of the pyrano-thiazole moiety is significant for its biological activity.
Antidiabetic Activity
Research indicates that compounds similar to N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide may act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are essential in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels. For instance, a related compound demonstrated an IC50 value of 18 nM against DPP-IV, indicating strong inhibitory potential .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profile of compounds within the same structural class.
Anticancer Activity
Compounds with similar thiazole and benzamide structures have shown promise as RET kinase inhibitors, which are relevant in cancer therapy. A study highlighted that certain benzamide derivatives exhibited moderate to high potency against RET kinase, suggesting that this compound could be investigated for similar anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Pyrano-thiazole ring | Enhances biological activity due to increased binding affinity to target enzymes |
| Trifluoromethoxy group | Modulates lipophilicity and potentially improves oral bioavailability |
In Vivo Studies
In vivo studies involving similar compounds have demonstrated their effectiveness in lowering blood glucose levels in diabetic models. For example, a related compound was tested in animal models and showed significant reductions in blood glucose levels after administration .
Toxicity Assessments
Toxicity profiles are essential for any new drug candidate. Preliminary assessments indicate that compounds with this structural motif exhibit low toxicity levels in various assays, making them suitable candidates for further development .
Mechanism of Action
The mechanism of action of N-(6,7
Biological Activity
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of current knowledge.
Structure and Composition
The compound features a complex structure that includes a pyrano-thiazole moiety and a trifluoromethoxy benzamide group. The molecular formula is , with a molecular weight of approximately 332.29 g/mol. The InChI key for this compound is HEBMTQWTUCFOEB-UHFFFAOYSA-N, which can be used for database searches .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with appropriate thiazole derivatives under controlled conditions to yield the desired product .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation .
Antiproliferative Activity
Recent studies have evaluated the antiproliferative activity of similar compounds against various cancer cell lines. For instance, fluorinated derivatives of thiazole have shown promising results against breast, colon, and lung cancer cell lines. Although specific data on this compound is limited, its structural similarities suggest it may exhibit comparable effects .
Case Studies
- Anticancer Properties : A study focusing on thiazole derivatives indicated that compounds with similar structural features exhibited significant anticancer properties. The highest antiproliferative activity was noted in compounds that contained trifluoromethyl groups, which enhance lipophilicity and biological activity .
- Enzyme Inhibition : Research has shown that certain thiazole derivatives inhibit dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis. While this compound has not been directly tested for DHFR inhibition, its structural characteristics suggest potential for similar enzyme interactions .
Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Structure | Anticancer |
| Thiazole-4-carboxylic acid | Structure | Antimicrobial |
| Pyrano[4,3-d]thiazole Derivatives | Structure | Antiproliferative |
These compounds share structural similarities with this compound and exhibit notable biological activities that could provide insights into the latter's potential effects.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the coupling of a pyrano-thiazole precursor with a 4-(trifluoromethoxy)benzoyl chloride derivative. Key steps include:
- Amide Bond Formation : Reacting the thiazole-2-amine intermediate with activated 4-(trifluoromethoxy)benzoyl chloride under anhydrous conditions (e.g., using DCM as solvent and a base like triethylamine) .
- Cyclization : Controlled cyclization of the pyrano-thiazole core requires precise temperature (70–90°C) and solvent polarity (e.g., ethanol or DMF) to avoid side reactions .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (using methanol/water) are critical for achieving >95% purity .
Basic: What analytical techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
Characterization relies on complementary techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of the pyrano-thiazole ring and trifluoromethoxy group. For example, the trifluoromethoxy (-OCF₃) signal appears as a singlet at ~55 ppm in ¹⁹F NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 399.08) and detects isotopic patterns for Cl/F-containing fragments .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and monitor degradation under stress conditions (e.g., pH 1–13) .
Advanced: How can researchers design experiments to identify the compound’s molecular targets and mechanism of action?
Methodological Answer:
A tiered approach is recommended:
- In Silico Docking : Use software like AutoDock Vina to screen against kinase or GPCR targets, leveraging the compound’s thiazole and benzamide motifs, which are known to interact with ATP-binding pockets .
- Enzyme Assays : Test inhibitory activity against COX-2 or HDACs at varying concentrations (1–100 µM) in vitro, using fluorogenic substrates to quantify IC₅₀ values .
- Cellular Profiling : Perform RNA-seq on treated cancer cell lines (e.g., MCF-7) to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
Advanced: How should contradictory data in biological activity studies (e.g., varying IC₅₀ across assays) be resolved?
Methodological Answer:
Address discrepancies systematically:
- Assay Validation : Compare results across orthogonal methods (e.g., MTT vs. ATP-luciferase assays) to rule out interference from the trifluoromethoxy group’s fluorescence .
- Structural Confirmation : Re-analyze compound purity via HPLC-MS to exclude degradation products (e.g., hydrolysis of the trifluoromethoxy group in aqueous buffers) .
- SAR Analysis : Synthesize analogs (e.g., replacing -OCF₃ with -OCH₃) to isolate electronic vs. steric effects on activity .
Advanced: What strategies optimize the compound’s stability and formulation for in vivo studies?
Methodological Answer:
Key considerations include:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoemulsions to improve aqueous solubility (<0.1 mg/mL in water) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic soft spots (e.g., pyrano ring oxidation). Introduce electron-withdrawing groups (e.g., -CF₃) to slow degradation .
- Pharmacokinetics : Conduct dose-ranging studies in rodents (IV vs. oral) to assess bioavailability. The trifluoromethoxy group may enhance plasma half-life due to reduced CYP450 metabolism .
Advanced: How can structure-activity relationship (SAR) studies guide the development of more potent analogs?
Methodological Answer:
Focus on modular modifications:
- Core Modifications : Replace the pyrano ring with tetrahydrothieno () or cyclohexane () to alter conformational flexibility.
- Substituent Effects : Introduce electron-deficient groups (e.g., -SO₂CH₃) at the benzamide para-position to enhance target binding affinity (see analogs in for ΔIC₅₀ trends) .
- Bioisosteres : Substitute the trifluoromethoxy group with pentafluorosulfanyl (-SF₅) to improve membrane permeability (logP increase by ~1 unit) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
